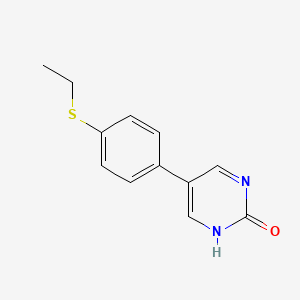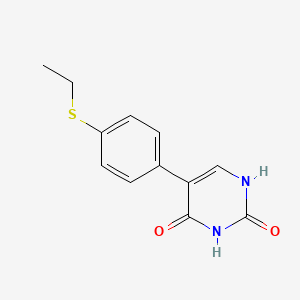![molecular formula C10H8N2O3S B6385732 2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% CAS No. 1261943-37-6](/img/structure/B6385732.png)
2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95% (2-H5-5-MCTP-95%) is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, a type of organic compound that contains a ring of atoms with at least one atom of a different element. It has a molecular weight of 321.4 g/mol and is a white, crystalline solid.
Scientific Research Applications
2-H5-5-MCTP-95% has been studied for its potential applications in scientific research. It has been used as a substrate for the enzymatic synthesis of polythiophenes, which are polymers materials with potential applications in optoelectronics, biomedicine, and other areas. It has also been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and other physiological processes.
Mechanism of Action
2-H5-5-MCTP-95% has been studied for its potential mechanism of action. It has been suggested that it may act as an inhibitor of the enzyme COX-2, which is involved in inflammation and other physiological processes. It has also been suggested that it may act as an antioxidant, scavenging reactive oxygen species (ROS) and preventing oxidative damage.
Biochemical and Physiological Effects
2-H5-5-MCTP-95% has been studied for its potential biochemical and physiological effects. Studies have suggested that it may have anti-inflammatory and anti-oxidant properties, as well as the potential to modulate the expression of certain genes involved in inflammation and other physiological processes. It has also been suggested that it may have potential anti-cancer effects, although further research is needed to confirm this.
Advantages and Limitations for Lab Experiments
2-H5-5-MCTP-95% has several advantages and limitations for laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize and purify, making it suitable for use in a wide range of experiments. However, it is also a relatively expensive compound, making it less suitable for use in large-scale experiments.
Future Directions
2-H5-5-MCTP-95% has potential applications in a wide range of scientific research areas. Further research is needed to explore its potential as an inhibitor of COX-2, as an antioxidant, and as a modulator of gene expression. Additionally, further research is needed to explore its potential anti-cancer effects, as well as its potential applications in optoelectronics, biomedicine, and other areas.
Synthesis Methods
2-H5-5-MCTP-95% can be synthesized from 5-methoxycarbonylthiophen-3-yl pyrimidine-2-thione (MCTP) and 2-hydroxy-5-methoxycarbonylthiophen-3-yl pyrimidine (2-H5-MCTP). The reaction is catalyzed by aqueous sodium hydroxide and proceeds through a series of steps involving the formation of an intermediate, which is then converted to the target compound.
properties
IUPAC Name |
methyl 4-(2-oxo-1H-pyrimidin-5-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-15-9(13)8-2-6(5-16-8)7-3-11-10(14)12-4-7/h2-5H,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZLXQFMJQHECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686845 |
Source


|
| Record name | Methyl 4-(2-oxo-1,2-dihydropyrimidin-5-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-37-6 |
Source


|
| Record name | Methyl 4-(2-oxo-1,2-dihydropyrimidin-5-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,4)-Dihydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385657.png)
![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385660.png)










